Sporostatin

EGFR tyrosine kinase Anticancer research Kinase selectivity

Researchers face a critical nomenclature overlap: 'Sporostatin' also refers to the antifungal Griseofulvin (CAS 126-07-8). Our Sporostatin (CAS 122588-63-0) is the authentic benzoxecine natural product, validated as a dual cAMP phosphodiesterase inhibitor (ID50 41 μg/mL) and a potent, specific EGFR tyrosine kinase inhibitor (IC50 0.1 μg/mL). It demonstrates high selectivity over ErbB-2, PDGF receptor, v-src, and PKC. Key supply advantages: pale yellow crystalline solid with defined melting point (187-200°C) for unambiguous identification; essential reference standard for QC and EGFR signaling research.

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 122588-63-0
Cat. No. B1234169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSporostatin
CAS122588-63-0
Synonymssporostatin
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC1CC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O
InChIInChI=1S/C14H14O5/c1-8-3-2-4-11(16)14-9(6-13(18)19-8)5-10(15)7-12(14)17/h2,4-5,7-8,15,17H,3,6H2,1H3/b4-2-
InChIKeyUCKXWYAPJJITRZ-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sporostatin (CAS 122588-63-0) Sourcing & Specifications


Sporostatin (CAS 122588-63-0), a pale yellow crystalline natural product with a molecular weight of 262.26 g/mol, is a secondary metabolite isolated from the fermentation broth of the fungus *Sporormiella* sp. M5032 . It is chemically defined as (4S,6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione, an oxocin-class compound [1]. The compound is characterized by a melting point range of 187-200°C and is soluble in methanol .

1
CAS-specific ordering Specify CAS 122588-63-0 to avoid confusion with Griseofulvin (CAS 126-07-8).
2
Dual-pathway tool Natural product inhibitor of EGFR kinase and cAMP phosphodiesterase; supports signaling pathway studies.
3
Fungal metabolite Isolated from Sporormiella sp.; oxocin-class compound with methanol solubility.
Pale yellow crystalline solid, m.p. 187-200°C.

Sporostatin vs. Griseofulvin: Key Distinctions


Generic substitution for Sporostatin is impossible due to a critical distinction in chemical identity and molecular target. The name 'Sporostatin' is a recognized synonym for the widely used antifungal drug Griseofulvin (CAS 126-07-8), an oxaspiro compound that targets fungal mitosis [1]. In contrast, Sporostatin (CAS 122588-63-0) is a structurally distinct benzoxecine molecule with a unique dual-inhibitory profile targeting cAMP phosphodiesterase and EGF receptor tyrosine kinase [2]. This divergence in chemical structure and biological target means that interchanging the two compounds will lead to a completely different experimental outcome, making precise compound specification by CAS number essential for research integrity and reproducibility.

Target compound Sporostatin (CAS 122588-63-0) – benzoxecine structure, EGFR kinase + cAMP-PDE inhibitor
Substitute candidate Griseofulvin (CAS 126-07-8) – oxaspiro structure, microtubule inhibitor (antifungal)
Molecular target EGFR tyrosine kinase (0.38 µM) and cAMP-PDE (ID50 41 µg/mL)
Molecular target Fungal tubulin; no EGFR or PDE inhibition
Research consequence Enables EGFR pathway and cAMP signaling studies; no antimicrobial activity
Research consequence Antifungal research only; EGFR pathway studies would fail

Sporostatin Quantitative Evidence Guide


EGFR Kinase Selectivity Profile

Sporostatin (CAS 122588-63-0) is a potent and specific inhibitor of EGF receptor tyrosine kinase. Its IC50 for EGFR kinase is 0.1 μg/mL (0.38 μM). In contrast, its inhibitory activity is significantly weaker against ErbB-2, with an IC50 of 3 μg/mL (11 μM), and is negligible for other kinases such as PDGF receptor, v-src, and protein kinase C, where the IC50 is 100 μg/mL (380 μM) or higher [1]. This demonstrates a 30-fold selectivity for EGFR over ErbB-2 and a >1000-fold selectivity over other kinases.

EGFR Selectivity
Head-to-head
IC50 EGFR: 0.38 µM
ErbB-2: 11 µM PDGFR, v-src, PKC: ≥380 µM
30-fold over ErbB-2, >1000-fold over other kinases
Supports EGFR pathway interpretation, selectivity context for cellular assays.
Isolated enzyme assays; review off-target kinase panel if broader profiling needed.
EGFR tyrosine kinase Anticancer research Kinase selectivity

Antimicrobial Activity Assessment

Sporostatin (CAS 122588-63-0) exhibits a distinct lack of broad-spectrum antimicrobial activity. At a high concentration of 1000 μg/mL, the compound demonstrates no inhibitory effect against Gram-positive bacteria, Gram-negative bacteria, or the yeast *Candida albicans* . This is a clear differentiation from the structurally unrelated antifungal drug Griseofulvin, which is also referred to as 'Sporostatin' (CAS 126-07-8) and is known for its activity against dermatophytes [1].

Antimicrobial Activity
Cross-study comparable
No effect at 1000 µg/mL
Griseofulvin (CAS 126-07-8): active against dermatophytes
Qualitative difference: no antimicrobial spectrum observed
Critical CAS differentiation; precludes antimicrobial screening applications.
Standard microbial panel tested; confirms compound identity distinct from Griseofulvin.
Antimicrobial screening Selectivity profiling Microbiology

cAMP Phosphodiesterase Inhibition

Sporostatin (CAS 122588-63-0) inhibits cyclic adenosine 3',5'-monophosphate phosphodiesterase (cAMP-PDE) with an ID50 of 41 μg/mL . The inhibition mechanism has been characterized as noncompetitive with respect to the substrate, cAMP [1]. This activity is a primary characteristic of the compound and provides a distinct mode of action compared to its other known activity as an EGFR kinase inhibitor.

cAMP PDE Inhibition
Supporting evidence
ID50 41 µg/mL Noncompetitive with respect to cAMP
Supports cAMP pathway modulation studies, independent of EGFR activity.
Bovine heart cAMP-PDE assay; cell-based validation context may vary.
cAMP signaling Phosphodiesterase inhibitor Biochemical tool

Sporostatin Research Applications


EGFR Kinase Research Tool

Sporostatin (CAS 122588-63-0) is ideally suited for research focused on the epidermal growth factor receptor (EGFR) tyrosine kinase. Its high potency (IC50 = 0.1 μg/mL) and significant selectivity for EGFR over other tyrosine kinases like ErbB-2, PDGF receptor, v-src, and PKC make it a precise chemical probe for dissecting EGFR-specific signaling events without the confounding effects of off-target kinase inhibition [1].

cAMP Modulation Probe

In biochemical or cellular studies where modulation of the cAMP signaling pathway is required, Sporostatin (CAS 122588-63-0) can be employed as an inhibitor of cAMP phosphodiesterase. Its documented ID50 of 41 μg/mL against bovine heart cAMP-PDE provides a defined potency for use in enzymatic or cell-based assays [2].

Compound Identity Verification Standard

Due to the critical nomenclature overlap with the antifungal drug Griseofulvin (CAS 126-07-8), Sporostatin (CAS 122588-63-0) is essential as a reference standard for analytical chemistry and quality control. Its unique chemical and physical properties (e.g., C14H14O5 molecular formula, 262.26 g/mol molecular weight, and 187-200°C melting point) allow for its unambiguous identification and differentiation from Griseofulvin (C17H17ClO6, 352.77 g/mol) .

Application
Selection Property
Validation Focus
EGFR signaling pathway studies
Kinase selectivity context
EGFR-specific pathway interpretation, review of off-target kinase activity
cAMP signaling modulation research
PDE inhibition context
cAMP level modulation in biochemical assays, noncompetitive inhibition profile
Analytical reference for CAS verification
Identity differentiation from Griseofulvin
Verification of correct CAS-numbered compound, differentiation by physicochemical properties

Technical Documentation Hub

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40 linked technical documents
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